molecular formula C7H16NO6P B12402320 N-Acetyl-DL-glufosinate-d3 (hydrate)

N-Acetyl-DL-glufosinate-d3 (hydrate)

Cat. No.: B12402320
M. Wt: 244.20 g/mol
InChI Key: QLOALVGWAUILHA-NIIDSAIPSA-N
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Description

N-Acetyl-DL-glufosinate-d3 (hydrate) is a deuterium-labeled derivative of N-Acetyl-DL-glufosinate. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various analytical and pharmacokinetic studies .

Chemical Reactions Analysis

N-Acetyl-DL-glufosinate-d3 (hydrate) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Acetyl-DL-glufosinate-d3 (hydrate) has several scientific research applications, including:

    Chemistry: Used as a tracer in analytical studies to track the movement and transformation of molecules.

    Biology: Employed in metabolic studies to understand the pathways and mechanisms of action of various biological processes.

    Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development and testing of new chemical processes and products.

Mechanism of Action

The mechanism of action of N-Acetyl-DL-glufosinate-d3 (hydrate) involves its use as a tracer in various studies. The deuterium labeling allows for the precise tracking of the compound in different environments. The molecular targets and pathways involved depend on the specific application and study design .

Comparison with Similar Compounds

N-Acetyl-DL-glufosinate-d3 (hydrate) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share similar chemical structures but differ in their isotopic composition and specific applications.

Properties

Molecular Formula

C7H16NO6P

Molecular Weight

244.20 g/mol

IUPAC Name

4-[hydroxy(methyl)phosphoryl]-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid;hydrate

InChI

InChI=1S/C7H14NO5P.H2O/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);1H2/i1D3;

InChI Key

QLOALVGWAUILHA-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC(CCP(=O)(C)O)C(=O)O.O

Canonical SMILES

CC(=O)NC(CCP(=O)(C)O)C(=O)O.O

Origin of Product

United States

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